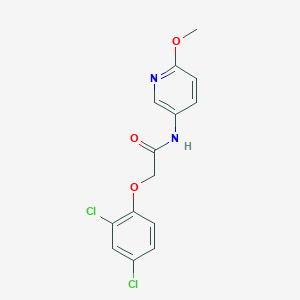

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide is a chemical compound that has shown potential in scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis and Reactivity

Research in the domain of synthesis and reactivity explores the chemical properties and synthetic pathways related to quinoline derivatives, highlighting their importance in medicinal chemistry. Studies like those conducted by Batalha et al. (2019) delve into the regioselectivity of N-ethylation reactions of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, using DFT methods to evaluate acid/base behavior and possible reaction paths. This research provides foundational knowledge for synthesizing compounds with specific pharmacological activities (Batalha et al., 2019).

Antimicrobial and Antitumor Activities

Several studies have been dedicated to understanding the antimicrobial and antitumor potential of quinoline derivatives. For instance, Desai et al. (2011) synthesized a series of compounds evaluated for in vitro antibacterial and antifungal activities, highlighting the structural impact on biological activity. This work underscores the potential of quinoline derivatives as a basis for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Similarly, Gaber et al. (2021) focused on the synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives to test their anticancer effect against the breast cancer MCF-7 cell line, revealing compounds with significant anticancer activity, which points to the therapeutic potential of these derivatives (Gaber et al., 2021).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 2-aminoethyl-9H-xanthene-9-carboxamide in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to form the final product.", "Starting Materials": [ "7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "2-aminoethyl-9H-xanthene-9-carboxamide", "coupling agent (e.g. EDCI or HATU)", "N,N-dimethylformamide dimethyl acetal" ], "Reaction": [ "Step 1: Dissolve 7-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and 2-aminoethyl-9H-xanthene-9-carboxamide in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDCI or HATU to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 3: Purify the resulting intermediate by column chromatography or recrystallization.", "Step 4: Dissolve the intermediate in a suitable solvent such as THF or DCM.", "Step 5: Add N,N-dimethylformamide dimethyl acetal to the reaction mixture and stir for several hours at room temperature or under reflux.", "Step 6: Purify the final product by column chromatography or recrystallization." ] } | |

CAS RN |

851405-32-8 |

Product Name |

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-9H-xanthene-9-carboxamide |

Molecular Formula |

C26H22N2O3 |

Molecular Weight |

410.473 |

IUPAC Name |

N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |

InChI |

InChI=1S/C26H22N2O3/c1-16-10-11-17-15-18(25(29)28-21(17)14-16)12-13-27-26(30)24-19-6-2-4-8-22(19)31-23-9-5-3-7-20(23)24/h2-11,14-15,24H,12-13H2,1H3,(H,27,30)(H,28,29) |

InChI Key |

SRQJDHIJOAOBDN-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 5-(((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2757204.png)

![methyl 2-[2-[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetate](/img/structure/B2757206.png)

![1-[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2757207.png)

![4-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2757208.png)

![2-(4,5-dihydrothiazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2757209.png)

![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(3-methoxypropyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2757211.png)

![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)

![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)

![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)